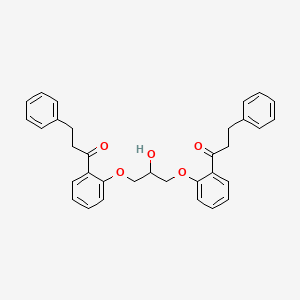

1,1'-(((2-Hydroxypropane-1,3-diyl)bis(oxy))bis(2,1-phenylene))bis(3-phenylpropan-1-one)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,1'-(((2-Hydroxypropane-1,3-diyl)bis(oxy))bis(2,1-phenylene))bis(3-phenylpropan-1-one) is a useful research compound. Its molecular formula is C33H32O5 and its molecular weight is 508.614. The purity is usually 95%.

BenchChem offers high-quality 1,1'-(((2-Hydroxypropane-1,3-diyl)bis(oxy))bis(2,1-phenylene))bis(3-phenylpropan-1-one) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1'-(((2-Hydroxypropane-1,3-diyl)bis(oxy))bis(2,1-phenylene))bis(3-phenylpropan-1-one) including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Propafenone impurity F, also known as UNII-FB2RUE676A or 1,1’-[2-Hydroxypropane-1,3-diyl-bis(oxy-2,1-phenylene)]bis(3-phenylpropan-1-one), primarily targets sodium channels in cardiac muscle cells . These channels play a crucial role in the electrical activity of the heart, making them a key target for antiarrhythmic agents .

Mode of Action

Propafenone impurity F acts by inhibiting sodium channels , restricting the entry of sodium into cardiac cells . This results in a decrease in the excitability of the cells, slowing the rate of electrical conduction . This action helps restore a normal rhythm in the heart and prevent the recurrence of irregular heartbeats .

Biochemical Pathways

The major metabolic pathway for propafenone, and likely its impurities, begins with aromatic ring hydroxylation , a pathway that may be determined by genetic factors . This metabolic process is crucial for the drug’s elimination from the body .

Pharmacokinetics

Propafenone impurity F is expected to share similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties with propafenone. Propafenone is well absorbed and predominantly bound to α1-acid glycoprotein in the plasma . It undergoes extensive presystemic clearance that is saturable, with bioavailability increasing as dosage increases . The elimination half-life of propafenone is typically 5 to 8 hours in most patients .

Result of Action

The inhibition of sodium channels by propafenone impurity F leads to a reduction in the excitability of cardiac cells . This results in a slowing of the rate of electrical conduction, which can help restore a normal rhythm in the heart and prevent the recurrence of irregular heartbeats .

Action Environment

The action, efficacy, and stability of propafenone impurity F can be influenced by various environmental factors. For instance, genetic factors may determine the rate of aromatic ring hydroxylation, a key metabolic pathway for propafenone . Additionally, the drug’s bioavailability can increase with dosage, suggesting that the presystemic clearance of propafenone is saturable .

Análisis Bioquímico

Biochemical Properties

The major metabolic pathway for Propafenone, the parent compound of 1,1’-[2-Hydroxypropane-1,3-diyl-bis(oxy-2,1-phenylene)]bis(3-phenylpropan-1-one), begins with aromatic ring hydroxylation . This pathway is primarily mediated by cytochrome (CYP) 2D6, CYP1A2, and CYP3A4 . The polymorphism of CYP2D6 influences the pharmacokinetics of Propafenone .

Cellular Effects

The cellular effects of 1,1’-[2-Hydroxypropane-1,3-diyl-bis(oxy-2,1-phenylene)]bis(3-phenylpropan-1-one) are not well-studied. Its parent compound, Propafenone, has been shown to have significant effects on cellular processes. Propafenone is known to slow intracardiac conduction in a concentration-dependent manner .

Molecular Mechanism

Its parent compound, Propafenone, is known to exert its effects through interactions with various biomolecules, including enzymes such as CYP2D6, CYP1A2, and CYP3A4 .

Temporal Effects in Laboratory Settings

Studies on Propafenone have shown that its efficacy correlates with a low spontaneous arrhythmia variability .

Metabolic Pathways

Its parent compound, Propafenone, is known to undergo aromatic ring hydroxylation, primarily mediated by CYP2D6 .

Actividad Biológica

The compound 1,1'-(((2-Hydroxypropane-1,3-diyl)bis(oxy))bis(2,1-phenylene))bis(3-phenylpropan-1-one) , also known by its CAS number 16150-44-0 , is a complex organic molecule with potential biological activities. The structural formula indicates that it may interact with various biological targets, making it a subject of interest in pharmacological research. This article aims to explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H20O7 , and it possesses a molecular weight of 356.36 g/mol . The structure features multiple hydroxyl groups and phenyl rings, which are often associated with biological activity due to their ability to interact with biological macromolecules.

Table 1: Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C19H20O7 |

| Molecular Weight | 356.36 g/mol |

| CAS Number | 16150-44-0 |

| Solubility | Soluble in organic solvents |

Anticancer Potential

Recent studies have indicated that compounds structurally similar to 1,1'-(((2-Hydroxypropane-1,3-diyl)bis(oxy))bis(2,1-phenylene))bis(3-phenylpropan-1-one) exhibit anticancer properties. For instance, research on related compounds has shown that they can modulate cannabinoid receptors (CB1) and inhibit fatty acid amide hydrolase (FAAH), both of which are implicated in cancer progression.

Case Study: Inhibition of Ovarian Cancer Cells

A study demonstrated that a structurally related compound inhibited ovarian cancer cell lines at low micromolar concentrations. The mechanism involved the activation of CB1 receptors leading to apoptosis in cancer cells while sparing non-cancerous cells . This suggests that 1,1'-(((2-Hydroxypropane-1,3-diyl)bis(oxy))bis(2,1-phenylene))bis(3-phenylpropan-1-one) could potentially exhibit similar effects.

The proposed mechanisms of action for compounds in this class include:

- CB1 Receptor Agonism : Activation of CB1 receptors can lead to reduced cell proliferation and increased apoptosis in cancerous cells.

- FAAH Inhibition : By inhibiting FAAH, these compounds may increase levels of endocannabinoids that further promote apoptosis in tumors.

Table 2: Proposed Mechanisms of Action

| Mechanism | Description |

|---|---|

| CB1 Agonism | Induces apoptosis in cancer cells |

| FAAH Inhibition | Increases endocannabinoid levels leading to tumor suppression |

In Vitro Studies

In vitro studies on similar compounds have shown promising results regarding their anticancer activity. For example:

Propiedades

IUPAC Name |

1-[2-[2-hydroxy-3-[2-(3-phenylpropanoyl)phenoxy]propoxy]phenyl]-3-phenylpropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H32O5/c34-27(23-37-32-17-9-7-15-28(32)30(35)21-19-25-11-3-1-4-12-25)24-38-33-18-10-8-16-29(33)31(36)22-20-26-13-5-2-6-14-26/h1-18,27,34H,19-24H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHIVCAOXVHTEAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OCC(COC3=CC=CC=C3C(=O)CCC4=CC=CC=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H32O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1329643-40-4 |

Source

|

| Record name | 1,1'-(((2-Hydroxypropane-1,3-diyl)bis(oxy))bis(2,1-phenylene))bis(3-phenylpropan-1-one) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1329643404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-(((2-HYDROXYPROPANE-1,3-DIYL)BIS(OXY))BIS(2,1-PHENYLENE))BIS(3-PHENYLPROPAN-1-ONE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FB2RUE676A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.